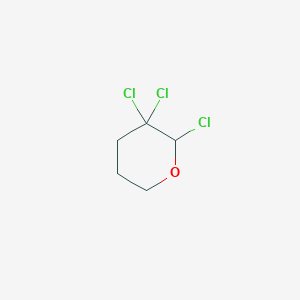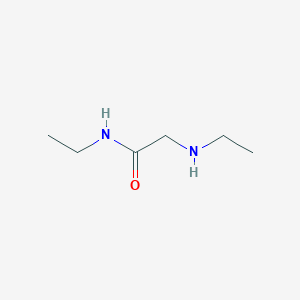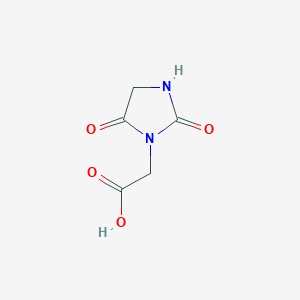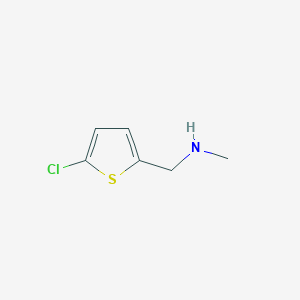
2,3,3-trichlorotetrahydro-2H-pyran
説明
2,3,3-Trichlorotetrahydro-2H-pyran (2,3,3-TCP) is a chlorinated organic compound that is found in many household products and industrial processes. It is an important intermediate in the synthesis of various compounds and has a wide range of applications in the chemical industry. 2,3,3-TCP is also known as 2,3,3-trichloropropan-1-ol, trichloropropanol, and trichloro-2-propanol.
科学的研究の応用
Catalytic Reactions
2,3,3-Trichlorotetrahydro-2H-pyran is involved in various catalytic reactions. A study by Sun & Hu (2010) described the effective catalyzation of nucleophilic addition of alcohols or phenols to 3,4-dihydro-2H-pyran (DHP) using gallium triiodide. This reaction produces corresponding tetrahydropyranyl acetals with good to excellent yields (Sun & Hu, 2010).
Photophysical Properties
Tayade & Sekar (2016) explored 2H-pyran-3-carbonitrile derivatives, which show strong fluorescence properties in various solvents. These compounds, related to 2,3,3-trichlorotetrahydro-2H-pyran, exhibit positive solvatochromism and are useful in studying intramolecular charge transfer properties (Tayade & Sekar, 2016).
Organic Synthesis
Research by Liu & Meinwald (1996) demonstrates the use of 2H-pyran-2-one derivatives in organic synthesis, particularly in Pd(0)-catalyzed coupling reactions. These reactions are significant in the synthesis of various organic compounds (Liu & Meinwald, 1996).
Photochemical Studies
A study by Ota et al. (2015) on 2H-naphtho[1,2-b]pyran revealed its potential in photochemical applications. The compound undergoes photodimerization and shows distinct color, fluorescence, and cytotoxic properties, which are crucial for photochemical studies (Ota et al., 2015).
Electrocyclization Reactions
Peng et al. (2011) investigated the synthesis of 2,3,6-trisubstituted 2H-pyran-5-carboxylates. Their study highlights the role of 2H-pyran derivatives in Knoevenagel condensation and subsequent 6π-electrocyclization, which is important in the field of organic chemistry (Peng et al., 2011).
Reaction Mechanisms
The work of Garratt (1978) provides insight into the reaction mechanisms involving 3,4-dihydro-2H-pyran, a compound structurally similar to 2,3,3-trichlorotetrahydro-2H-pyran. This study enhances understanding of reaction pathways and mechanisms in organic chemistry (Garratt, 1978).
Synthesis of Heterocycles
The synthesis and applications of 2H-pyran-2-ones in thefabrication of diverse heterocycles were discussed by Pratap & Ram (2017). This research highlights the utility of 2H-pyran-2-ones as building blocks for generating a wide range of biologically important compounds, emphasizing their significance in medicinal chemistry and drug design (Pratap & Ram, 2017).
Electrosynthesis Applications
Quintanilla et al. (2011) described the electrosynthesis of halogenated δ-lactones using 2,2-disubstituted-3-oxopropyl trichloroacetates, which include 3,3-dichloro-4-hydroxy-5,5-disubstituted-tetrahydro-2H-pyran-2-ones. This demonstrates the role of 2H-pyran derivatives in the electrosynthesis of complex organic molecules (Quintanilla et al., 2011).
Imino Diels-Alder Reactions
The study by Babu & Perumal (1998) on the catalysis of imino Diels-Alder reactions using indium trichloride with 3,4-dihydro-2H-pyran illustrates the compound's role in the efficient synthesis of complex organic structures like quinolines and phenanthridines (Babu & Perumal, 1998).
Photochromic Properties
Gemert et al. (1997) explored the structural modifications of photochromic 2H-naphtho[1,2-b]pyrans, closely related to 2,3,3-trichlorotetrahydro-2H-pyran. Their research is significant for applications in plastic ophthalmic lenses, demonstrating the importance of such compounds in material science (Gemert et al., 1997).
Multicomponent Synthesis
Pisal et al. (2020) utilized 3,4-dihydro(2H)-pyran in a zirconium tetrachloride-catalyzed multicomponent synthesis of hexahydropyrano pyrimidinone derivatives. This highlights the compound's utility in creating diverse chemical entities with potential pharmaceutical applications (Pisal et al., 2020).
特性
IUPAC Name |
2,3,3-trichlorooxane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7Cl3O/c6-4-5(7,8)2-1-3-9-4/h4H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAKVZNJDGLAPHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(OC1)Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7Cl3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30369253 | |
| Record name | 2,3,3-trichlorotetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,3-trichlorotetrahydro-2H-pyran | |
CAS RN |
63027-88-3 | |
| Record name | 2,3,3-trichlorotetrahydro-2H-pyran | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30369253 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













![1-[(3-methylthiophen-2-yl)methyl]-1H-pyrazol-5-amine](/img/structure/B1349725.png)


